molecular formula C11H8ClN3S B11782716 5-(4-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole

5-(4-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole

Cat. No.: B11782716
M. Wt: 249.72 g/mol
InChI Key: YQCSTLAHXFENEO-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is part of the broader class of thiazolo[3,2-B][1,2,4]triazoles, which are known for their diverse biological activities and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the intermediate 4-chlorophenylthiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired thiazolo[3,2-B][1,2,4]triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolo[3,2-B][1,2,4]triazole derivatives.

    Substitution: Formation of substituted thiazolo[3,2-B][1,2,4]triazole derivatives with various functional groups.

Scientific Research Applications

5-(4-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C11H8ClN3S

Molecular Weight

249.72 g/mol

IUPAC Name

5-(4-chlorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole

InChI

InChI=1S/C11H8ClN3S/c1-7-10(8-2-4-9(12)5-3-8)16-11-13-6-14-15(7)11/h2-6H,1H3

InChI Key

YQCSTLAHXFENEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NN12)C3=CC=C(C=C3)Cl

Origin of Product

United States

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